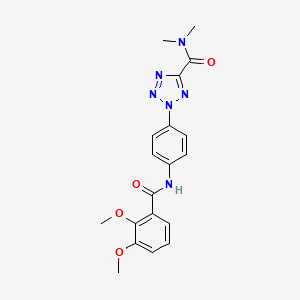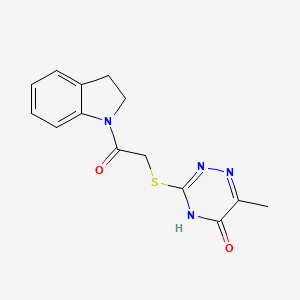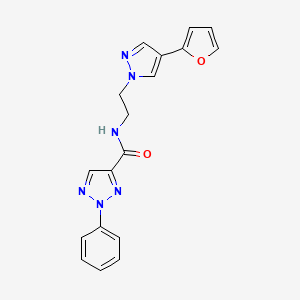
N,N-diméthyl-2-(4-(2,3-diméthoxybenzamido)phényl)-2H-tétrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,3-Dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Applications De Recherche Scientifique
2-(4-(2,3-Dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and antimicrobial activities
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues, have shown affinity fordopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the central nervous system, influencing behavior, cognition, and voluntary movement.
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (potentially dopamine d2 and d3 receptors) and induce changes that could affect the functioning of these receptors
Biochemical Pathways
If the compound does indeed target dopamine d2 and d3 receptors, it would likely affect thedopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones.
Result of Action
If the compound does interact with dopamine d2 and d3 receptors, it could potentially influence neuronal activity and neurotransmission, leading to changes in behavior, cognition, and motor control .
Méthodes De Préparation
The synthesis of 2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dimethoxybenzoic acid, which is then reacted with appropriate amine derivatives to form the benzamide structure . The reaction conditions often involve the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
2-(4-(2,3-Dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide include other benzamide derivatives such as 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides . These compounds share structural similarities but may differ in their biological activities and applications.
Propriétés
IUPAC Name |
2-[4-[(2,3-dimethoxybenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-24(2)19(27)17-21-23-25(22-17)13-10-8-12(9-11-13)20-18(26)14-6-5-7-15(28-3)16(14)29-4/h5-11H,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWVPIGSRGZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)
![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-oxazolidin-2-one](/img/structure/B2439072.png)
![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)

![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)
![2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-1H-imidazole](/img/structure/B2439084.png)
![N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2439085.png)



![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)
